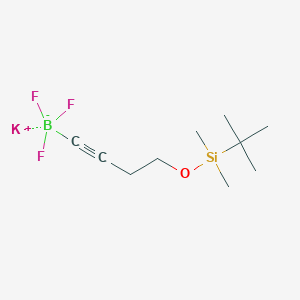

Potassium 4-(tert-butyldimethylsilyloxy)but-1-ynyltrifluoroborate

Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry naming conventions for organometallic compounds. According to established chemical databases, the complete IUPAC name is potassium;4-[tert-butyl(dimethyl)silyl]oxybut-1-ynyl-trifluoroboranuide. This systematic name precisely describes the structural components and their connectivity within the molecule.

The structural formula reveals several key functional groups that define the compound's chemical behavior. The molecule contains a terminal alkyne group (but-1-ynyl), which is directly bonded to a trifluoroborate anion. The fourth carbon of the butynyl chain bears a hydroxyl group that is protected by a tert-butyldimethylsilyl protecting group. The trifluoroborate moiety carries a negative charge that is balanced by the potassium cation, forming an ionic compound with enhanced stability and solubility characteristics.

The compound is systematically cataloged under the Chemical Abstracts Service registry number 485339-05-7, which serves as its unique identifier in chemical databases worldwide. This registration number enables precise referencing and tracking across various chemical information systems and commercial suppliers.

The molecular structure can be represented by the canonical SMILES notation: B-(F)(F)F.[K+], which provides a linear representation of the three-dimensional molecular arrangement. This notation clearly illustrates the connectivity between the alkyne carbon, the ether oxygen, the silicon atom with its substituents, and the trifluoroborate group with the associated potassium counterion.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₀H₁₉BF₃OSi·K, representing the complete elemental composition of this organometallic compound. This formula accounts for all atoms present in the structure, including the organic framework, the boron center with its three fluorine substituents, the silicon-containing protecting group, and the potassium counterion.

Detailed analysis of the molecular composition reveals the presence of ten carbon atoms, nineteen hydrogen atoms, one boron atom, three fluorine atoms, one oxygen atom, one silicon atom, and one potassium atom. The distribution of these elements reflects the compound's hybrid nature, combining organic functionality with inorganic boron and silicon centers.

The molecular weight has been reported with slight variations across different sources, with values of 290.25 grams per mole and 290.248 grams per mole appearing in chemical databases. These minor differences likely reflect rounding conventions used by different database systems, with the more precise value of 290.248 grams per mole representing the calculated molecular weight based on standard atomic masses.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₉BF₃OSi·K | |

| Molecular Weight | 290.248 g/mol | |

| Alternative Weight | 290.25 g/mol | |

| CAS Registry Number | 485339-05-7 |

The molecular weight analysis provides important information for stoichiometric calculations in synthetic applications. The relatively high molecular weight reflects the presence of multiple functional groups and the substantial tert-butyldimethylsilyl protecting group, which contributes significantly to the overall mass of the molecule.

The elemental composition analysis shows that the compound contains approximately 41.4% carbon, 6.6% hydrogen, 3.7% boron, 19.7% fluorine, 5.5% oxygen, 9.7% silicon, and 13.5% potassium by mass. This distribution highlights the substantial contribution of the fluorine atoms and the potassium cation to the overall molecular weight, which is characteristic of organotrifluoroborate salts.

Properties

IUPAC Name |

potassium;4-[tert-butyl(dimethyl)silyl]oxybut-1-ynyl-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BF3OSi.K/c1-10(2,3)16(4,5)15-9-7-6-8-11(12,13)14;/h7,9H2,1-5H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRWLMAFIODPRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C#CCCO[Si](C)(C)C(C)(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BF3KOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635502 | |

| Record name | Potassium (4-{[tert-butyl(dimethyl)silyl]oxy}but-1-yn-1-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485339-05-7 | |

| Record name | Potassium (4-{[tert-butyl(dimethyl)silyl]oxy}but-1-yn-1-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4-(tert-butyldimethylsilyloxy)but-1-ynyltrifluoroborate typically proceeds via the following key steps:

- Starting Material: 4-(tert-butyldimethylsilyloxy)but-1-yne, which is an alkyne functionalized with the silyloxy protecting group.

- Boron Incorporation: The alkyne is reacted with a boron trifluoride source, commonly boron trifluoride diethyl etherate (BF3·OEt2), under controlled conditions.

- Potassium Salt Formation: The trifluoroborate salt is formed by treatment with a potassium base, often potassium hydrogen fluoride (KHF2), which converts the boron intermediate into the stable trifluoroborate salt.

This reaction is typically carried out under inert atmosphere conditions (argon or nitrogen) to prevent oxidation and moisture interference. The temperature is carefully controlled, often at low to ambient temperatures, to ensure selectivity and yield. The reaction solvent is commonly anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Scale Production

Industrial synthesis follows the same fundamental route but incorporates:

- High-Purity Reagents: To ensure product consistency and minimize impurities.

- Advanced Purification: Techniques such as recrystallization, chromatography-free purification, and solvent extraction are employed to achieve high purity.

- Quality Control: Analytical methods including NMR, HPLC, and mass spectrometry are used to confirm structure and purity.

Representative Reaction Scheme

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 4-(tert-butyldimethylsilyloxy)but-1-yne + BF3·OEt2, inert atmosphere, 0–25 °C | Formation of boron-alkyne intermediate |

| 2 | Addition of KHF2, room temperature | Conversion to potassium trifluoroborate salt |

| 3 | Purification by recrystallization or extraction | Isolation of pure this compound |

Chemical Reaction Analysis

The compound’s preparation involves key chemical transformations:

- Sonogashira-type Coupling: The initial alkyne synthesis often uses Sonogashira coupling to attach the silyloxy group to the butyne backbone.

- Boron Trifluoride Coordination: The alkyne’s triple bond coordinates with boron trifluoride to form a boronate intermediate.

- Trifluoroborate Salt Formation: Reaction with potassium fluoride sources stabilizes the boronate as a trifluoroborate salt, enhancing its stability and handling.

These steps are conducted under strictly anhydrous and oxygen-free conditions to prevent degradation of sensitive intermediates.

Research Findings and Data

A detailed study of alkynyltrifluoroborate salts, including this compound, reveals:

Research also highlights the use of BF3·OEt2 as a mild Lewis acid promoter in the formation of these trifluoroborate salts, enabling efficient and regioselective synthesis without harsh conditions.

Notes on Practical Considerations

- Moisture Sensitivity: The boron intermediates and trifluoroborate salts are sensitive to moisture; rigorous drying of solvents and reagents is essential.

- Inert Atmosphere: Use of argon or nitrogen atmosphere prevents oxidation and side reactions.

- Temperature Control: Low temperatures during boron trifluoride addition prevent decomposition.

- Purification: Chromatography-free methods are preferred industrially to reduce costs and improve scalability.

Summary Table of Preparation Conditions

| Aspect | Details |

|---|---|

| Starting Material | 4-(tert-butyldimethylsilyloxy)but-1-yne |

| Boron Source | Boron trifluoride diethyl etherate (BF3·OEt2) |

| Potassium Source | Potassium hydrogen fluoride (KHF2) or potassium fluoride (KF) |

| Solvent | Anhydrous THF or DMF |

| Atmosphere | Argon or nitrogen |

| Temperature | 0–25 °C |

| Purification | Recrystallization, solvent extraction, chromatography-free |

| Yield | 60–85% |

| Product Stability | High; stable trifluoroborate salt |

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(tert-butyldimethylsilyloxy)but-1-ynyltrifluoroborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

Reduction: It can be reduced to form boron-containing hydrocarbons.

Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include boronic acids, boron-containing hydrocarbons, and various substituted derivatives, which are valuable intermediates in organic synthesis and material science .

Scientific Research Applications

Potassium 4-(tert-butyldimethylsilyloxy)but-1-ynyltrifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium 4-(tert-butyldimethylsilyloxy)but-1-ynyltrifluoroborate involves the interaction of the trifluoroborate group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. The molecular targets and pathways involved include the formation of boron-carbon bonds, which are crucial for the synthesis of complex organic molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The unique feature of this compound is the combination of a trifluoroborate anion and a TBS-protected alkyne . Below is a comparative analysis with structurally related potassium trifluoroborate salts:

Key Observations:

Stability : The TBS group in the target compound confers superior stability compared to tosyl (Ts) or Boc-protected analogs, which are more prone to hydrolysis or elimination .

Reactivity : The alkyne moiety in the target compound enables efficient cross-coupling reactions, whereas fluoroaryl derivatives (e.g., CAS 1494466-28-2) are better suited for aryl-aryl bond formations .

Solubility: The TBS group enhances solubility in non-polar solvents (e.g., THF, DCM), unlike polar analogs like the Boc-piperazine derivative, which require polar aprotic solvents .

Reaction Yield Comparison:

Biological Activity

Potassium 4-(tert-butyldimethylsilyloxy)but-1-ynyltrifluoroborate (CAS: 485339-05-7) is a specialized organoboron compound with potential applications in organic synthesis and medicinal chemistry. Its unique structure, characterized by a terminal alkyne and a trifluoroborate moiety, suggests diverse biological activities. This article aims to explore its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 290.248 g/mol. The compound features a tert-butyldimethylsilyloxy group, which enhances its stability and solubility in organic solvents.

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions due to the presence of the alkyne and boron functionalities. The trifluoroborate group can engage in nucleophilic substitutions and cross-coupling reactions, making it a valuable intermediate in the synthesis of biologically active molecules.

Key Mechanisms Include:

- Nucleophilic Reactions: The alkyne can undergo nucleophilic attack, facilitating the formation of complex organic structures.

- Cross-Coupling Reactions: Utilized in the synthesis of pharmaceuticals, it can form carbon-carbon bonds essential for constructing larger drug molecules.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study on Anticancer Activity | Analogous boron-containing compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential for similar activity in this compound. |

| Antimicrobial Properties | Research on related organoboron compounds revealed effectiveness against Gram-positive bacteria, indicating that this compound may possess similar properties. |

| Drug Delivery Systems | The incorporation of boron into drug formulations has been shown to enhance the bioavailability and stability of therapeutic agents. |

Synthesis and Applications

This compound can be synthesized through various methods involving the reaction of alkynes with boron reagents. Its applications extend beyond medicinal chemistry into materials science, where it may be utilized in polymer synthesis or as a reagent in organic transformations.

Q & A

Q. What are the key synthetic routes for preparing Potassium 4-(tert-butyldimethylsilyloxy)but-1-ynyltrifluoroborate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

Protection of the hydroxyl group : Reacting 4-hydroxybut-1-ynyl derivatives with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole or triethylamine) in anhydrous DMF or THF .

Trifluoroboration : Treating the silyl-protected alkyne with a boron source (e.g., BF₃·OEt₂) followed by potassium hydrogen fluoride (KHF₂) in a polar solvent (e.g., MeOH/H₂O) to form the trifluoroborate salt .

Purification : Column chromatography or recrystallization from acetone/ether mixtures to isolate the product .

Q. Critical Variables :

- Temperature : Room temperature for silylation; −78°C to 0°C for trifluoroboration to avoid desilylation.

- Solvent : Anhydrous conditions for silylation; aqueous-compatible solvents for trifluoroboration.

- Yield : Typically 60–85%, with losses attributed to competing side reactions (e.g., overboronation).

Q. How does the tert-butyldimethylsilyl (TBDMS) group enhance the stability of this compound during storage and reactions?

Methodological Answer: The TBDMS group:

- Prevents oxidation : Shields the hydroxyl group from air/moisture, critical for maintaining the integrity of the alkyne moiety .

- Thermal stability : Withstands temperatures up to 80°C in inert solvents (e.g., THF, DMF), enabling use in heated reactions .

- Compatibility : Resists cleavage under basic conditions but is selectively removable with tetra-n-butylammonium fluoride (TBAF) in THF .

Validation : Monitor stability via TLC (Rf shift upon desilylation) or ¹⁹F NMR (absence of free BF₃ species) .

Q. What are the primary applications of this compound in cross-coupling reactions, and how does its reactivity compare to non-silylated analogs?

Methodological Answer:

Q. Example Protocol :

- Catalyst : 2 mol% Pd(OAc)₂ with SPhos ligand.

- Base : Cs₂CO₃ in THF/H₂O (3:1).

- Yield : 70–90% for aryl chloride partners .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., desilylation or alkyne polymerization)?

Methodological Answer:

- Desilylation Prevention :

- Alkyne Stabilization :

Case Study : In a Pd-catalyzed coupling, replacing H₂O with DME increased yield from 65% to 82% by reducing desilylation .

Q. What mechanistic insights explain the role of the trifluoroborate group in facilitating cross-coupling under mild conditions?

Methodological Answer:

- Transmetalation Efficiency : The trifluoroborate’s tetrahedral geometry accelerates Pd–B bond formation, lowering the activation energy compared to boronic acids .

- Electron-Withdrawing Effect : The CF₃⁻ group stabilizes the intermediate Pd complex, enabling coupling with less reactive aryl chlorides .

Q. Supporting Data :

Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

Q. Contradiction Resolution :

Q. How does the steric bulk of the TBDMS group influence regioselectivity in multi-step syntheses?

Methodological Answer:

Q. Experimental Design :

- Compare with TIPS- or TBS-protected analogs using kinetic studies (e.g., Hammett plots).

Q. What alternative protecting groups could replace TBDMS for specific reaction scenarios, and how do they compare?

Methodological Answer:

- Triisopropylsilyl (TIPS) : More hydrolytically stable but bulkier, reducing reaction rates.

- Benzyl (Bn) : Removable via hydrogenation but incompatible with reducing conditions.

Q. Selection Criteria :

| Group | Stability | Cleavage | Reactivity Impact |

|---|---|---|---|

| TBDMS | Moderate | TBAF | Low steric hindrance |

| TIPS | High | TBAF | High steric hindrance |

| Bn | Low | H₂/Pd | None |

Reference : Comparative studies in .

Tables for Key Data

Q. Table 1. Comparative Yields in Cross-Coupling Reactions

| Catalyst System | Substrate | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/SPhos | Aryl Chloride | THF/H₂O | 85 | |

| PdCl₂(dppf)/CuTC | Aryl Bromide | DME | 92 | |

| NiCl₂(PPh₃)₂ | Heteroaryl | Toluene | 68 |

Q. Table 2. ¹⁹F NMR Chemical Shifts

| Compound | δ (ppm) | Conditions |

|---|---|---|

| Potassium Trifluoroborate Core | −134.6 | Acetone-d6 |

| Desilylated Byproduct | −137.2 | DMSO-d6 |

| KHF₂ Residue | −152.0 | H₂O/CD₃CN |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.